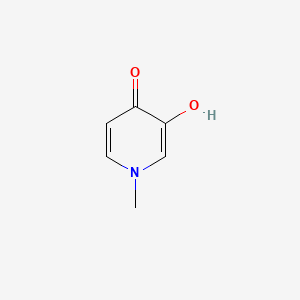

3-hydroxy-1-methylpyridin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-1-methylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-7-3-2-5(8)6(9)4-7/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBOPJCIZALTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198758 | |

| Record name | 4(1H)-Pyridinone, 3-hydroxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50700-61-3 | |

| Record name | 4(1H)-Pyridinone, 3-hydroxy-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050700613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pyridinone, 3-hydroxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-hydroxy-1-methylpyridin-4(1H)-one from Maltol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-hydroxy-1-methylpyridin-4(1H)-one, a crucial iron-chelating agent also known as Deferiprone, from the readily available starting material, maltol. The primary focus of this document is a highly efficient, one-pot synthesis method. This guide includes detailed experimental protocols, quantitative data, reaction mechanisms, and safety considerations pertinent to the synthesis.

Introduction

This compound is a bidentate ligand with a high affinity for ferric iron (Fe³⁺), making it a clinically significant drug for the treatment of iron overload conditions, such as thalassemia, that result from frequent blood transfusions.[1][2] The synthesis of this compound from maltol, a naturally occurring organic compound, is a well-established and efficient process.[3][4] This guide will focus on the direct aminolysis of maltol with methylamine, a method noted for its simplicity, high yield, and mild reaction conditions.[5][6]

Reaction Scheme and Mechanism

The overall reaction involves the substitution of the ring oxygen in maltol with a nitrogen atom from methylamine, converting the 4H-pyran-4-one ring system into a pyridin-4(1H)-one.

Overall Reaction

Caption: Overall reaction for the synthesis of this compound.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism, analogous to the aminolysis of a vinylogous ester.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of methylamine attacks the electrophilic carbon at the 6-position of the maltol ring.

-

Ring Opening: This is followed by the opening of the pyranone ring to form a linear intermediate.

-

Intramolecular Cyclization and Dehydration: The intermediate then undergoes intramolecular cyclization with the elimination of a water molecule to form the final pyridinone product.

Caption: Simplified reaction mechanism workflow.

Experimental Protocol

The following protocol is based on an efficient, one-pot synthesis method.[7]

Materials:

-

Maltol (C₆H₆O₃)

-

Methylamine (CH₃NH₂) solution

-

Ethanol

-

Deionized Water

-

Hydrochloric Acid or Acetic Acid (to adjust pH)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

pH meter or pH paper

-

Standard laboratory glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve maltol in a mixture of ethanol and water.

-

Addition of Methylamine: While stirring, add methylamine solution to the flask.

-

pH Adjustment: Adjust the pH of the reaction mixture to 5.0 using a suitable acid. This is a critical step to prevent the polymerization of maltol and maximize the yield.[7]

-

Reaction: Heat the mixture to reflux and maintain for a specified period.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

-

Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).[8] The final product is typically a white to pinkish-white crystalline powder.[1][9]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference(s) |

| Reactant Molar Ratio | 1:2 (Maltol:Amine) is typical for analogous syntheses | [8] |

| Reaction pH | 5.0 | [7] |

| Solvent System | Water and Ethanol | [5][7] |

| Reaction Yield | Up to 97% | [7] |

| Melting Point | 272-278 °C | [1][9] |

| Appearance | White to pinkish-white crystalline powder | [1] |

Spectroscopic Data

The structure of the synthesized this compound is confirmed by spectroscopic methods.[5][7]

| Spectroscopy | Observed Signals |

| IR (cm⁻¹) | ~3148 (O-H stretching), ~1571 (C=O stretching)[7] |

| ¹H-NMR (DMSO-d₆, δ ppm) | Signals corresponding to the methyl groups and the two vinylic protons on the pyridinone ring. |

| ¹³C-NMR (DMSO-d₆, δ ppm) | Signals corresponding to the carbonyl carbon, the carbons of the pyridinone ring, and the methyl carbons. |

Note: Specific chemical shifts for ¹H-NMR and ¹³C-NMR can be found in the spectra provided in the cited literature.[7]

Safety and Handling

Maltol:

-

May cause skin and eye irritation.

-

Avoid formation of dust and aerosols.

-

Handle with gloves and safety glasses.[9]

Methylamine (Solution):

-

Corrosive and causes severe skin burns and eye damage.

-

May cause respiratory irritation.

-

Highly flammable liquid and vapor.

-

Work in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Conclusion

The synthesis of this compound from maltol and methylamine via a one-pot reaction is a highly efficient and practical method. By controlling the pH of the reaction medium, high yields of the desired product can be achieved. This technical guide provides the necessary information for researchers and professionals to replicate this synthesis and characterize the resulting compound. The simplicity and efficiency of this method make it suitable for both laboratory-scale synthesis and potential scale-up for pharmaceutical production.

References

- 1. macsenlab.com [macsenlab.com]

- 2. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]

- 6. synthesis of deferiprone as a widely used iron-chelating drug for the treatment of iron-overload diseases [ecc.isc.ac]

- 7. tips.sums.ac.ir [tips.sums.ac.ir]

- 8. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. macsenlab.com [macsenlab.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-hydroxy-1-methylpyridin-4(1H)-one (Deferiprone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-hydroxy-1-methylpyridin-4(1H)-one, widely known as Deferiprone, is a synthetic, orally active iron-chelating agent.[1] It is primarily utilized in the management of transfusional iron overload, a common complication in patients with thalassemia major and other chronic anemias.[1][2] Deferiprone's therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Deferiprone, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action.

Chemical and Physical Properties

Deferiprone is a white to pinkish-white crystalline powder with a bitter taste.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 3-hydroxy-1,2-dimethylpyridin-4-one | [1] |

| Synonyms | Deferiprone, L1, Ferriprox | [1] |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| CAS Number | 30652-11-0 | [1] |

| Melting Point | 272-278 °C | [1] |

| Boiling Point | 228 °C at 760 mmHg | [3] |

| Appearance | White to pinkish-white powder | [1] |

Solubility and Partition Coefficient

The solubility and lipophilicity of a drug molecule are critical determinants of its bioavailability. Deferiprone exhibits low solubility in deionized water.[1]

| Property | Value | Reference |

| Water Solubility | Maximum of 16–18 g/L at 24°C | [1] |

| logP (Octanol/Water) | 0.81072 | [4] |

| Topological Polar Surface Area (TPSA) | 53.09 Ų | [4] |

Acidity Constant (pKa)

The pKa value indicates the strength of an acid in solution and is crucial for understanding the ionization state of a drug at different physiological pH values. While a specific experimental value for this compound was not found in the immediate search results, a predicted pKa for the similar structure of 3-hydroxy-1-methylpiperidine is 14.95 ± 0.20.[5] The pKa of pyridinone derivatives is influenced by substituents on the ring. The hydroxyl group at the 3-position is acidic.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.

Principle: This method involves the gradual addition of a titrant (a strong base, such as NaOH) of known concentration to a solution of the analyte (Deferiprone). The pH of the solution is measured after each addition of the titrant. A plot of pH versus the volume of titrant added produces a titration curve, and the pKa is determined from the pH at the half-equivalence point.

Methodology:

-

Preparation of Solutions: A standard solution of Deferiprone (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like ethanol to ensure solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.

-

Calibration: The pH meter is calibrated using standard buffer solutions at, for example, pH 4.0, 7.0, and 10.0.

-

Titration: A known volume of the Deferiprone solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.

-

Data Collection: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Analysis: The titration data is plotted as pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.[6]

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability. The shake-flask method is the traditional and most reliable technique for its determination.

Principle: The shake-flask method involves dissolving the solute in a biphasic system of n-octanol and water (or a suitable buffer). After equilibration, the concentration of the solute in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Methodology:

-

Phase Preparation: n-Octanol and water (or a pH 7.4 phosphate buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: A known amount of Deferiprone is dissolved in the aqueous phase.

-

Partitioning: A known volume of the Deferiprone solution in the aqueous phase is mixed with a known volume of the n-octanol phase in a separatory funnel or a vial.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of Deferiprone between the two phases. The mixture is then centrifuged or allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of Deferiprone in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7][8][9]

-

Calculation: The partition coefficient (P) is calculated as: P = [Deferiprone]octanol / [Deferiprone]aqueous The logP is the logarithm of the partition coefficient: logP = log10(P)

Mechanism of Action: Iron Chelation

The primary pharmacological action of Deferiprone is its ability to chelate ferric iron (Fe³⁺).[1][2] As a bidentate ligand, three molecules of Deferiprone bind to one atom of iron to form a stable, neutral 3:1 complex.[1][2] This complex is water-soluble and is readily excreted by the kidneys, leading to a reddish-brown discoloration of the urine, which is an indicator of iron removal.[1] By binding to excess iron, Deferiprone reduces the labile iron pool within cells, thereby preventing iron-mediated oxidative damage.[2]

Caption: Iron Chelation by Deferiprone.

Conclusion

The physicochemical properties of this compound are fundamental to its clinical utility as an iron chelator. Its molecular structure, solubility, and pKa dictate its ability to effectively bind and facilitate the excretion of excess iron from the body. Understanding these properties, along with the experimental methodologies for their determination, is essential for the continued development and optimization of iron chelation therapies. This guide provides a foundational resource for researchers and professionals in the field of drug development and medicinal chemistry.

References

- 1. macsenlab.com [macsenlab.com]

- 2. What is the mechanism of Deferiprone? [synapse.patsnap.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemscene.com [chemscene.com]

- 5. Cost-effective and customizable 3-hydroxy-1-methylpiperidine 3554-74-3 for sale [huahongchemtech.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

Deferiprone's Iron Fist: An In-depth Technical Guide to its Chelation Chemistry and Thermodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the interaction between deferiprone and iron, providing a comprehensive overview of the chemical and thermodynamic underpinnings of its chelation efficacy. Deferiprone, an orally active iron chelator, plays a crucial role in the management of transfusional iron overload. Understanding the intricacies of its coordination chemistry and the thermodynamics of the iron-binding process is paramount for the optimization of chelation therapy and the development of novel therapeutic strategies.

Core Chemistry of Deferiprone-Iron Chelation

Deferiprone, chemically known as 3-hydroxy-1,2-dimethylpyridin-4-one, is a small, synthetic molecule that functions as a bidentate chelating agent. This means that each deferiprone molecule can form two coordinate bonds with a single metal ion. Its primary therapeutic action lies in its high affinity and selectivity for ferric iron (Fe³⁺).

The chelation process involves three molecules of deferiprone binding to one ferric ion, forming a stable, neutral 3:1 complex (deferiprone:iron).[1][2] This stoichiometry is crucial for effectively neutralizing the reactivity of iron and facilitating its excretion from the body. The resulting complex is water-soluble and is primarily eliminated through the urine, often leading to a characteristic reddish-brown discoloration of the urine, which indicates successful iron removal.[1]

The binding of deferiprone to iron occurs through its 3-hydroxy and 4-keto functional groups, which together create a favorable coordination environment for the hard Lewis acid, Fe³⁺. This interaction effectively sequesters iron from various physiological pools, including non-transferrin-bound iron (NTBI), ferritin, and hemosiderin, thereby mitigating iron-induced oxidative stress and cellular damage.[3][4]

Caption: Deferiprone Chelation Reaction.

Thermodynamic Profile of Deferiprone-Iron Interaction

The efficacy of an iron chelator is fundamentally dictated by the thermodynamic stability of the complex it forms with iron. A high stability constant ensures that the chelator can effectively compete for and bind iron even at low physiological concentrations.

Stability Constants and Binding Affinity

The interaction between deferiprone and Fe³⁺ is characterized by a high binding affinity. The overall stability constant (log β) for the formation of the tris-deferiprone-iron(III) complex is approximately 35.[4] A more practical measure of a chelator's effectiveness under physiological conditions (pH 7.4) is the pFe³⁺ value. The pFe³⁺ of deferiprone is reported to be 19.6, indicating a very high affinity for ferric iron.[5] This strong binding is a key factor in its ability to mobilize and remove excess iron from the body. In contrast, its affinity for ferrous iron (Fe²⁺) is significantly lower, with a pFe²⁺ of only 5.6.[5]

| Parameter | Value | Reference |

| Stoichiometry (Deferiprone:Fe³⁺) | 3:1 | [1][2] |

| Overall Stability Constant (log β) | ~35 | [4] |

| pFe³⁺ | 19.6 | [5] |

| pFe²⁺ | 5.6 | [5] |

| pKa₁ (keto group) | 3.56 - 3.6 | [5] |

| pKa₂ (hydroxy group) | 9.64 - 9.9 | [5] |

| Partition Coefficient (n-octanol/water) | 0.19 | [4] |

| Partition Coefficient of Iron Complex | 0.05 | [4] |

Enthalpy and Entropy of Chelation

The thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) provide deeper insight into the nature of the binding interaction. Studies have suggested that the chelation of iron by deferiprone is a thermodynamically favorable process. The binding is primarily driven by a favorable enthalpy change, indicating strong bond formation between the chelator and the metal ion. The entropy change also contributes to the overall stability of the complex. The dissolution of deferiprone in certain solvent systems has been studied, and the thermodynamic parameters of this process have been computed, providing foundational data for understanding its behavior in solution.[6]

| Thermodynamic Parameter | Value (kJ mol⁻¹) | Reference |

| Enthalpy of Fusion (ΔfusH at Tfus) | 32.10 | [6] |

| Enthalpy of Fusion (ΔfusH at 303 K) | 17.84 | [6] |

| Entropy of Fusion (ΔfusS at 303 K) | 24.30 J mol⁻¹ K⁻¹ | [6] |

Experimental Protocols for Characterization

The determination of the chemical and thermodynamic properties of the deferiprone-iron complex relies on a variety of analytical techniques. The following sections outline the general methodologies for key experiments.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a classical and accurate method for determining the stability constants of metal-ligand complexes.

Principle: This method involves monitoring the change in the potential of an electrode immersed in a solution containing the metal ion and the ligand as a titrant is added. The change in potential is related to the concentration of free metal ions, which allows for the calculation of the stability constant.

General Protocol:

-

Solution Preparation: Prepare standard solutions of deferiprone, a ferric salt (e.g., FeCl₃ or Fe(NO₃)₃), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) in a suitable ionic medium to maintain constant ionic strength.

-

Calibration: Calibrate the pH electrode and a suitable ion-selective electrode (e.g., a platinum electrode for redox titrations) using standard buffer solutions.

-

Titration: Titrate a solution containing a known concentration of deferiprone and ferric ions with a standardized solution of NaOH. The titration is typically performed in a thermostated vessel under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of any Fe²⁺ that might be present.

-

Data Acquisition: Record the potential (or pH) as a function of the volume of titrant added.

-

Data Analysis: The titration data is analyzed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes by fitting the experimental data to a theoretical model.

Caption: Potentiometric Titration Workflow.

UV-Vis Spectrophotometry for Binding Studies

UV-Vis spectrophotometry is a widely used technique to study the formation of colored metal complexes and to determine their stoichiometry and stability. The deferiprone-iron(III) complex has a characteristic absorption in the visible region, making this method particularly suitable.[7]

Principle: The formation of the deferiprone-Fe³⁺ complex results in a significant change in the UV-Vis absorption spectrum. By monitoring the absorbance at a specific wavelength as a function of the concentrations of the metal and ligand, the binding constant can be determined.

General Protocol:

-

Wavelength Scan: Record the UV-Vis absorption spectra of solutions of deferiprone, Fe³⁺, and the deferiprone-Fe³⁺ complex to identify the wavelength of maximum absorbance (λ_max) for the complex. The λ_max for the Fe(III)-deferiprone complex is around 460 nm.[7]

-

Job's Plot (Method of Continuous Variation): Prepare a series of solutions where the total molar concentration of deferiprone and Fe³⁺ is constant, but their mole fractions are varied. Measure the absorbance of each solution at the λ_max. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.

-

Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand. Plot the absorbance at λ_max versus the molar ratio of ligand to metal. The plot will consist of two linear segments that intersect at a point corresponding to the stoichiometry of the complex.

-

Stability Constant Determination: For the determination of the stability constant, a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand are prepared, and the absorbance is measured. The data can be analyzed using various methods, such as the Benesi-Hildebrand method, to calculate the binding constant.

Caption: UV-Vis Spectrophotometry Workflow.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events, allowing for the determination of all thermodynamic parameters (binding affinity, enthalpy, entropy, and stoichiometry) in a single experiment.

Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a macromolecule or metal ion. The resulting data is used to generate a binding isotherm, from which the thermodynamic parameters can be derived.

General Protocol:

-

Sample Preparation: Prepare solutions of deferiprone and a ferric salt in the same buffer to minimize heats of dilution. The solutions must be degassed prior to the experiment to avoid the formation of air bubbles.

-

Instrument Setup: Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.

-

Titration: Titrate the deferiprone solution (in the syringe) into the ferric salt solution (in the sample cell). A series of small injections are made, and the heat change associated with each injection is measured.

-

Control Experiments: Perform control titrations, such as titrating the ligand into the buffer and the buffer into the metal solution, to account for heats of dilution and other non-specific effects.

-

Data Analysis: The raw data (a series of heat pulses) is integrated to obtain the heat change per injection. This data is then plotted against the molar ratio of ligand to metal to generate a binding isotherm. The isotherm is fitted to a suitable binding model to determine the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = -RTlnK_a = ΔH - TΔS).

Caption: Isothermal Titration Calorimetry Workflow.

Conclusion

The robust iron chelation by deferiprone is a direct consequence of its favorable chemical and thermodynamic properties. The formation of a highly stable 3:1 complex with ferric iron, characterized by a high stability constant and favorable thermodynamic parameters, underpins its clinical efficacy. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of deferiprone and the development of next-generation iron chelators. A thorough understanding of these core principles is essential for advancing the treatment of iron overload disorders and improving patient outcomes.

References

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. Quantum chemical analysis of the deferiprone–iron binding reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholar.unhas.ac.id [scholar.unhas.ac.id]

- 4. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solubility and thermodynamic study of deferiprone in propylene glycol and ethanol mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deferiprone, a non-toxic reagent for determination of iron in samples via sequential injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Hydroxypyridin-4-one Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyridin-4-one (HPO) derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their inherent ability to chelate metal ions, particularly iron(III), has established them as a cornerstone for the development of therapeutics for iron overload diseases. Beyond this primary application, the HPO scaffold has proven to be a privileged structure, lending itself to a wide array of pharmacological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and therapeutic applications of 3-hydroxypyridin-4-one derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Synthesis of 3-Hydroxypyridin-4-one Derivatives

The most prevalent and versatile method for the synthesis of 1-substituted-3-hydroxypyridin-4-ones commences with commercially available 2-methyl-3-hydroxypyran-4-one (maltol). The general synthetic scheme involves a three-step process, although a single-step synthesis is also possible for certain derivatives.[1][2]

Experimental Protocol: Three-Step Synthesis of 1-Substituted-3-hydroxypyridin-4-ones from Maltol [1][3]

-

Protection of the Hydroxyl Group:

-

To a solution of maltol (1 equivalent) in a suitable solvent such as methanol, add a solution of sodium hydroxide (1.1 equivalents).

-

To this mixture, add benzyl chloride (1.1 equivalents) and reflux for 6-12 hours.

-

After cooling, remove the solvent under reduced pressure. The residue is then taken up in water and extracted with dichloromethane.

-

The organic layers are combined, washed with 5% sodium hydroxide solution and then with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 3-benzyloxy-2-methyl-4H-pyran-4-one (benzyl maltol).

-

-

Amination of the Pyranone Ring:

-

A solution of benzyl maltol (1 equivalent) and the desired primary amine (2 equivalents) in water or a mixture of water and ethanol is refluxed for 24 hours.

-

The reaction mixture is then cooled, and the solvent is removed by rotary evaporation.

-

The resulting residue, the 1-substituted-3-benzyloxy-2-methylpyridin-4-one, is purified by recrystallization or column chromatography.

-

-

Deprotection of the Hydroxyl Group:

-

The benzylated pyridinone derivative is dissolved in ethanol or methanol containing a catalytic amount of palladium on carbon (10% Pd/C).

-

The mixture is subjected to catalytic hydrogenation under a hydrogen atmosphere (typically at atmospheric pressure) until the reaction is complete (monitored by TLC).

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the final 1-substituted-3-hydroxy-2-methylpyridin-4-one derivative.

-

dot

Caption: General workflow for the three-step synthesis of 1-substituted-3-hydroxypyridin-4-one derivatives.

Iron Chelating Activity

The hallmark of 3-hydroxypyridin-4-one derivatives is their high affinity and selectivity for Fe(III). This property is crucial for the treatment of iron overload conditions such as β-thalassemia. The iron-chelating efficacy is often quantified by the pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH (7.4) for a total ligand concentration of 10 µM and a total iron concentration of 1 µM. A higher pFe³⁺ value indicates a greater affinity for iron.

dot

Caption: Mechanism of Fenton reaction inhibition by 3-hydroxypyridin-4-one derivatives.

The chelation of iron by HPOs prevents its participation in the Fenton reaction, a major source of cytotoxic hydroxyl radicals.[4][5][6] The tight binding of Fe(III) by these ligands prevents its redox cycling, thereby mitigating oxidative stress.[4]

| Derivative | pFe³⁺ | Reference(s) |

| Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) | 19.4 | [7] |

| N-methyl amido derivative 15b | 21.7 | [7] |

| Hexadentate monomeric chelator 14 | 30.37 | [2] |

| 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | 21.4 | |

| 1,6-dimethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | 21.5 |

Antimicrobial Activity

3-Hydroxypyridin-4-one derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[8] This activity is often attributed to their iron-chelating properties, as iron is an essential nutrient for microbial growth and virulence. By sequestering iron, these compounds can inhibit microbial proliferation. Some derivatives also act as quorum sensing inhibitors, disrupting bacterial communication and virulence factor production.[9][10]

Experimental Protocol: Broth Microdilution Method for MIC Determination [11][12][13]

-

Preparation of Inoculum:

-

Grow the test microorganism in a suitable broth medium to the mid-logarithmic phase.

-

Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the 3-hydroxypyridin-4-one derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.

-

-

Determination of MIC:

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

dot

Caption: Inhibition of Pseudomonas aeruginosa quorum sensing pathways by 3-hydroxypyridin-4-one derivatives.

| Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Compound 6c | S. aureus | 32 | |

| Compound 6c | E. coli | 32 | |

| Compound 16e | P. aeruginosa (pqs system) | IC₅₀ = 3.7 µM | [9] |

Antioxidant Activity

Many 3-hydroxypyridin-4-one derivatives exhibit potent antioxidant activity, which is attributed to both their iron-chelating and radical scavenging capabilities. The ability to donate a hydrogen atom to neutralize free radicals is a key mechanism of their antioxidant action.[14]

Experimental Protocol: DPPH Radical Scavenging Assay [15][16][17][18]

-

Preparation of DPPH Solution:

-

Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

-

Reaction Mixture:

-

In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution.

-

A control containing only methanol and the DPPH solution is also prepared.

-

-

Incubation:

-

Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against compound concentration.

-

| Derivative | Antioxidant Assay | IC₅₀ (µM) | Reference(s) |

| Compound 6i | DPPH | EC₅₀ = 0.039 mM | [19] |

| Compound 6b | Tyrosinase Inhibition | 25.82 | [7] |

Anticancer Activity

The antiproliferative activity of 3-hydroxypyridin-4-one derivatives against various cancer cell lines has been reported.[20] The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest, likely stemming from the chelation of iron, which is essential for DNA synthesis and cell proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity [21][22][23]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the 3-hydroxypyridin-4-one derivative and incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

-

| Derivative | Cell Line | IC₅₀ (µM) | Reference(s) |

| Compound 4e | HeLa | 30 | [1] |

| Compound 4f | HeLa | 700 | [1] |

Neuroprotective Activity

Emerging evidence suggests that 3-hydroxypyridin-4-one derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[24][25][26] Their mechanisms of action are multifaceted and include the chelation of excess metal ions (which can contribute to oxidative stress and protein aggregation), inhibition of enzymes like monoamine oxidase B (MAO-B), and general antioxidant effects that protect neurons from oxidative damage.[25]

dot

Caption: Multifaceted neuroprotective mechanisms of 3-hydroxypyridin-4-one derivatives.

Structure-Activity Relationships (SAR)

The biological activity of 3-hydroxypyridin-4-one derivatives is significantly influenced by the nature and position of substituents on the pyridinone ring.

-

Lipophilicity: Increased lipophilicity often correlates with enhanced biological activity, particularly for antimicrobial and anticancer effects, as it facilitates cell membrane penetration.[27]

-

Substituents on the Nitrogen Atom (N1-position): The group attached to the nitrogen atom plays a crucial role in modulating the physicochemical properties and biological activity of the molecule.

-

Substituents on the Ring: The introduction of electron-donating or electron-withdrawing groups at other positions on the ring can fine-tune the electronic properties and, consequently, the chelating and biological activities. For instance, the introduction of an amido group at the 2-position has been shown to enhance the pFe³⁺ value.[7]

Conclusion

3-Hydroxypyridin-4-one derivatives are a remarkable class of compounds with a broad spectrum of biological activities and significant therapeutic potential. Their well-established role as iron chelators is complemented by their promising antimicrobial, antioxidant, anticancer, and neuroprotective properties. The synthetic accessibility and the ease of structural modification of the HPO scaffold provide a robust platform for the development of novel drug candidates. Future research in this area will likely focus on the design of multi-target ligands and the optimization of pharmacokinetic and pharmacodynamic properties to translate the promising in vitro and in vivo activities into clinical applications. This guide serves as a comprehensive resource for researchers embarking on the exploration and development of this fascinating class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Fenton chemistry and iron chelation under physiologically relevant conditions: Electrochemistry and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current Use of Fenton Reaction in Drugs and Food - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 3-Hydroxypyridin-4(1 H)-one Derivatives as pqs Quorum Sensing Inhibitors Attenuate Virulence and Reduce Antibiotic Resistance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cyrusbio.com.tw [cyrusbio.com.tw]

- 22. texaschildrens.org [texaschildrens.org]

- 23. atcc.org [atcc.org]

- 24. 3-Hydroxypyridin-4-one based derivatives as promising neuroprotective agents for Parkinson’s disease | Scientific Letters [publicacoes.cespu.pt]

- 25. mdpi.com [mdpi.com]

- 26. Neuroprotection mediated by natural products and their chemical derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of an Oral Iron Chelator: An In-depth Technical Guide to the Discovery and Development of Deferiprone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferiprone, the first orally active iron chelating agent, marked a pivotal advancement in the management of transfusional iron overload, a life-threatening consequence of regular blood transfusions in patients with conditions such as thalassemia major. This technical guide provides a comprehensive overview of the discovery, history, and development of Deferiprone, detailing its synthesis, mechanism of action, and the key preclinical and clinical findings that led to its global approval.

Discovery and Early Development

The journey of Deferiprone began in the late 1970s and early 1980s out of an urgent clinical need for a more patient-friendly alternative to the then-standard iron chelation therapy, parenteral deferoxamine. The demanding regimen of subcutaneous deferoxamine infusions led to poor compliance and suboptimal treatment outcomes for many patients.

The pioneering work was led by Dr. George J. Kontoghiorghes at the University of Essex and later at the Royal Free Hospital School of Medicine in London. The research focused on designing a small molecule that could be orally absorbed and effectively bind to and remove excess iron from the body. This led to the synthesis and screening of a novel class of iron chelators, the α-ketohydroxypyridines. In 1981, 1,2-dimethyl-3-hydroxypyrid-4-one, later named Deferiprone (L1), was synthesized and identified as a promising candidate.[1][2]

A significant breakthrough in the development of Deferiprone was the invention of a simple and inexpensive one-step synthesis method at the Royal Free Hospital Medical School.[3] This method, which is still used by generic manufacturers worldwide, made the drug more accessible, particularly in developing countries where thalassemia is endemic.

Synthesis of Deferiprone

The one-step synthesis of Deferiprone from maltol and methylamine is a practical and high-yield process.

Experimental Protocol: One-Pot Synthesis of Deferiprone

Materials:

-

Maltol

-

Methylamine

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 5 mmol of maltol and 15 mmol of methylamine in a mixture of 20 mL of water and 2 mL of ethanol.

-

Adjust the pH of the reaction mixture to 5.0 using 6.0 M HCl.

-

Reflux the reaction mixture at 100°C for 16 hours.

-

After the reaction is complete, a precipitate will form. Separate the precipitate by filtration.

-

Dry the precipitate and recrystallize it from water to obtain pure Deferiprone.

This method has been reported to yield Deferiprone in high purity (97%). The structure of the synthesized compound is confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H-NMR), and Carbon-13 Nuclear Magnetic Resonance (13C-NMR).

Mechanism of Action

Deferiprone is a bidentate chelating agent, meaning that two molecules of Deferiprone bind to one ferric ion (Fe3+). The resulting 3:1 Deferiprone-iron complex is a stable, neutral molecule that is water-soluble and readily excreted in the urine.[4][5] This process of chelation and excretion effectively removes excess iron from the body, preventing its accumulation in vital organs such as the heart, liver, and endocrine glands.

Signaling Pathways

Deferiprone's mechanism extends beyond simple iron chelation and involves modulation of key signaling pathways related to iron metabolism and cellular stress.

3.1.1. The Hepcidin-Ferroportin Axis

Deferiprone has been shown to influence the hepcidin-ferroportin axis, the master regulatory system of systemic iron homeostasis. Hepcidin, a hormone produced by the liver, controls iron levels by binding to and inducing the degradation of ferroportin, the only known cellular iron exporter. By reducing intracellular iron levels, Deferiprone can indirectly affect hepcidin expression and ferroportin activity, contributing to the overall regulation of iron balance.[6][7][8][9]

3.1.2. The Ferroptosis Pathway

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Excess iron can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress and cell death. Deferiprone, by chelating excess iron, acts as an inhibitor of ferroptosis, protecting cells from this form of damage.[10][11] This is a crucial aspect of its therapeutic effect, particularly in preventing iron-induced organ damage. Recent studies have also implicated the NDRG1/Yap pathway in Deferiprone-mediated neuroprotection against ferroptosis.[12]

Preclinical Development

In Vitro and In Vivo Screening

Initial in vitro studies demonstrated Deferiprone's ability to bind iron and remove it from iron-loaded cells. Subsequent in vivo studies in animal models, including iron-loaded rats and rabbits, confirmed its oral bioavailability and efficacy in promoting urinary iron excretion.

Toxicology Studies

Preclinical toxicology studies were conducted to assess the safety profile of Deferiprone.

| Toxicology Data for Deferiprone | |

| Parameter | Result |

| LD50 (Oral, Rat) | 2000-3000 mg/kg[3] |

| Embryofetal Toxicity (Rats) | Skeletal and soft tissue malformations observed at 25 mg/kg/day.[13] |

| Embryofetal Toxicity (Rabbits) | Skeletal and soft tissue malformations observed at 10 mg/kg/day. Embryofetal lethality and maternal toxicity at 100 mg/kg/day.[13] |

| Genotoxicity | Positive in some in vitro and in vivo genotoxicity assays.[13] |

Clinical Development

The first clinical trials of Deferiprone commenced in 1987 in London. These and subsequent multicenter trials worldwide provided crucial data on the efficacy and safety of Deferiprone in patients with transfusional iron overload.

Efficacy Data

Clinical trials have consistently demonstrated the efficacy of Deferiprone in reducing iron overload.

| Clinical Efficacy of Deferiprone | |

| Parameter | Result |

| Serum Ferritin Reduction | A ≥ 20% decline in serum ferritin was observed in 50% of patients within one year of therapy.[1] |

| Liver Iron Concentration (LIC) | Significant reductions in LIC have been reported in numerous studies. |

| Cardiac T2* (ms) | Deferiprone has shown superior efficacy in improving cardiac T2*, indicating a reduction in myocardial iron, compared to deferoxamine.[14] |

| Urinary Iron Excretion | Dose-dependent increase in urinary iron excretion. |

Safety and Tolerability

The most significant adverse reaction associated with Deferiprone is agranulocytosis (a severe drop in white blood cells), which necessitates regular monitoring of the absolute neutrophil count (ANC).

| Incidence of Key Adverse Reactions in Clinical Trials (N=642) | |

| Adverse Reaction | Incidence (%) |

| Nausea | 13 |

| Abdominal Pain/Discomfort | 10 |

| Vomiting | 10 |

| Neutropenia | 6 |

| Agranulocytosis | 2[1] |

| Arthralgia (Joint Pain) | Data varies across studies |

| Alanine Aminotransferase Increased | 7.5[4] |

Regulatory History and Post-Marketing

Deferiprone was first approved for clinical use in India in 1995. It subsequently received approval in Europe in 1999 and in the United States in 2011 for the treatment of transfusional iron overload in patients with thalassemia syndromes when current chelation therapy is inadequate.[1]

Visualizing the Pathways

Deferiprone Synthesis Workflow

Caption: One-pot synthesis of Deferiprone from maltol and methylamine.

Deferiprone's Mechanism in Iron Metabolism

Caption: Deferiprone chelates intracellular iron, preventing ferroptosis.

Regulation of the Hepcidin-Ferroportin Axis

Caption: Deferiprone's influence on the hepcidin-ferroportin axis.

Conclusion

The development of Deferiprone represents a landmark achievement in the field of iron chelation therapy. From its rational design and efficient synthesis to its extensive preclinical and clinical evaluation, Deferiprone has provided a vital oral treatment option for patients with transfusional iron overload. Ongoing research continues to explore its potential in other iron-related disorders, underscoring the enduring legacy of this pioneering therapeutic agent.

References

- 1. bioplusrx.com [bioplusrx.com]

- 2. researchgate.net [researchgate.net]

- 3. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. macsenlab.com [macsenlab.com]

- 6. Hepcidin-Ferroportin Interaction Controls Systemic Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Physiological and pathophysiological mechanisms of hepcidin regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A crosstalk between hepcidin and IRE/IRP pathways controls ferroportin expression and determines serum iron levels in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mitochondrial ferritin upregulation by deferiprone reduced neuronal ferroptosis and improved neurological deficits via NDRG1/Yap pathway in a neonatal rat model of germinal matrix hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Structural Elucidation of 3-hydroxy-1-methylpyridin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 3-hydroxy-1-methylpyridin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. This document outlines the key structural features determined by various analytical techniques, detailed experimental protocols for its characterization, and a summary of its physicochemical properties.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol .[1][2] It is a derivative of 4-pyridone and is closely related to other hydroxypyridinones that have been investigated for their biological activities.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂ | [1][2] |

| Molecular Weight | 125.13 g/mol | [1][2] |

| IUPAC Name | 3-hydroxy-1-methylpyridin-4-one | [1] |

| Canonical SMILES | CN1C=CC(=O)C(=C1)O | [1][2] |

| InChI Key | KRBOPJCIZALTNX-UHFFFAOYSA-N | [1][2] |

| Boiling Point | 228°C at 760 mmHg | [1] |

| Flash Point | 91.7°C | [1] |

| Density | 1.309 g/cm³ | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 0 | [2] |

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent like DMSO-d₆ are summarized below.

Table 2: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ | ~3.5 | Singlet | - |

| H-2 | ~7.5 | Doublet | ~7.5 |

| H-5 | ~6.2 | Doublet | ~7.5 |

| H-6 | ~7.8 | Singlet (broad) | - |

| OH | ~9.5 | Singlet (broad) | - |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | ~40 |

| C-2 | ~140 |

| C-3 | ~145 |

| C-4 | ~175 |

| C-5 | ~110 |

| C-6 | ~135 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are presented in the table below.

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretching |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic) |

| 1650-1630 | C=O stretching (pyridone) |

| 1600-1450 | C=C stretching (aromatic ring) |

| 1250-1150 | C-O stretching |

X-ray Crystallography

While specific crystallographic data for this compound is not available, the crystal structure of the related compound 4-Hydroxy-6-methylpyridin-2(1H)-one has been determined.[3] It crystallizes in the monoclinic system with the space group P2₁/n.[3] The unit cell parameters are a = 4.7082(5) Å, b = 12.2988(8) Å, c = 10.0418(7) Å, and β = 91.303(7)°.[3] It is expected that this compound would exhibit similar packing and hydrogen bonding interactions in the solid state.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-substituted 3-hydroxypyridin-4-ones involves the reaction of a primary amine with a 3-hydroxy-4-pyrone, such as maltol.

Materials:

-

Maltol (3-hydroxy-2-methyl-4-pyrone)

-

Methylamine (40% in water)

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

pH meter or pH paper

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask, dissolve maltol in ethanol.

-

Add an equimolar amount of methylamine solution to the flask.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to a pH of ~2.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to ~7.5 with a sodium hydroxide solution.

-

Cool the solution in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

X-ray Crystallography

Single Crystal Growth: Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) at room temperature can yield single crystals suitable for X-ray diffraction.

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer head.

-

X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

The crystal system, space group, and unit cell dimensions are determined from the diffraction pattern.

-

The intensities of the diffracted X-rays are measured for a large number of reflections.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Place the mixture in a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Structural Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive structural analysis of this compound.

Caption: Workflow for the synthesis and structural elucidation of this compound.

References

Spectroscopic Profile of Deferiprone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Deferiprone, an oral iron chelator. The following sections detail the methodologies and data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), crucial techniques for the structural elucidation and quality control of this pharmaceutical agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of Deferiprone. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of the compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment of the hydrogen atoms in the Deferiprone molecule.

Experimental Protocol: The ¹H NMR spectrum of Deferiprone is typically recorded on a 400 MHz Bruker instrument.[1] The sample is prepared by dissolving it in deuterated dimethyl sulfoxide (DMSO-d6).[1]

Data Presentation:

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity |

| H-6 | 7.544 | d |

| H-5 | 6.075 | d |

| N-CH₃ | 3.620 | s |

| C-CH₃ | 2.259 | s |

Data sourced from ChemicalBook and recorded in DMSO-d6.[2]

Interpretation: The ¹H NMR spectrum of Deferiprone in DMSO-d6 displays distinct signals corresponding to the aromatic protons and the methyl groups. The downfield signals at 7.544 ppm and 6.075 ppm are attributed to the protons on the pyridinone ring. The singlets at 3.620 ppm and 2.259 ppm correspond to the N-methyl and C-methyl protons, respectively. The integration of these signals confirms the number of protons in each chemical environment.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in the Deferiprone molecule.

Experimental Protocol: The ¹³C NMR spectrum is also typically acquired on a 400 MHz Bruker instrument using DMSO-d6 as the solvent.[1]

Data Presentation:

| Chemical Shift (δ) ppm |

| 171.1 |

| 149.9 |

| 142.1 |

| 119.5 |

| 109.1 |

| 40.7 |

| 12.0 |

Data sourced from ChemicalBook.[3]

Interpretation: The ¹³C NMR spectrum shows seven distinct carbon signals, consistent with the molecular structure of Deferiprone. The signal at 171.1 ppm is characteristic of the carbonyl carbon (C=O) in the pyridinone ring. The signals in the aromatic region (109-150 ppm) correspond to the other carbon atoms of the ring, while the upfield signals at 40.7 ppm and 12.0 ppm are assigned to the N-methyl and C-methyl carbons, respectively. Detailed assignment of each carbon atom on the pyridinone ring requires further 2D NMR experiments, which were not detailed in the reviewed literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The IR spectrum of Deferiprone can be recorded using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) attachment for solid samples.[1]

Data Presentation:

A comprehensive table of specific IR absorption bands for pure Deferiprone with detailed assignments was not available in the public literature reviewed. However, a general interpretation based on the known functional groups of Deferiprone is as follows:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=O (ketone) | 1630-1680 |

| C=C (aromatic) | 1450-1600 |

| C-N | 1000-1350 |

Interpretation: The IR spectrum of Deferiprone is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The presence of the carbonyl group (C=O) in the pyridinone ring will give rise to a strong absorption band around 1650 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, while C-H stretching vibrations for both aromatic and methyl groups will appear in the 2850-3100 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Experimental Protocol: A common method for the analysis of Deferiprone is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a summary of a published protocol:

-

Chromatography:

-

Column: Synergi Fusion-RP 80A

-

Mobile Phase: Methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v)

-

Flow Rate: 0.8 mL/min

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode

-

Detection: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3000 V

-

Nebulizer Pressure: 35 psi

-

Drying Gas Temperature: 300 °C

-

Data Presentation:

| Ion | m/z (mass-to-charge ratio) |

| Precursor Ion [M+H]⁺ | 140.1 |

| Product Ion | 53.1 |

| Fe(III)-[Deferiprone]₂⁺ | 332.0 |

| Fe(III)-[Deferiprone]₃ | 471.1 |

Interpretation: In positive ion electrospray mass spectrometry, Deferiprone is readily protonated to form the molecular ion [M+H]⁺ at an m/z of 140.1. Tandem mass spectrometry (MS/MS) of this precursor ion leads to a characteristic product ion at m/z 53.1. The fragmentation likely involves the loss of neutral fragments from the pyridinone ring. Deferiprone also forms stable complexes with iron. The mass spectrum can show ions corresponding to a 2:1 complex with ferric iron ([Fe(III)-[Deferiprone]₂]⁺) at m/z 332.0 and a neutral 3:1 complex ([Fe(III)-[Deferiprone]₃]) at m/z 471.1.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a Deferiprone sample.

References

An In-Depth Technical Guide on the Solubility and Stability of 3-hydroxy-1-methylpyridin-4(1H)-one in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-hydroxy-1-methylpyridin-4(1H)-one, commonly known as Deferiprone, in various biological buffers. Deferiprone is an orally active iron-chelating agent used in the treatment of transfusional iron overload. A thorough understanding of its solubility and stability in physiologically relevant media is critical for its formulation, handling, and the design of in vitro and in vivo studies. This document summarizes key quantitative data, details experimental protocols for solubility and stability assessment, and provides visual representations of experimental workflows.

Introduction

This compound (Deferiprone) is a bidentate ligand that forms a stable 3:1 complex with ferric iron.[1] Its efficacy and safety are intrinsically linked to its physicochemical properties, particularly its solubility and stability in biological fluids. This guide aims to consolidate the available scientific information to assist researchers and drug development professionals in their work with this important therapeutic agent.

Solubility of Deferiprone

Deferiprone is characterized as a Biopharmaceutics Classification System (BCS) class 1 drug, indicating high solubility and high permeability.[2] It is a white to pinkish-white crystalline powder.[2]

Aqueous Solubility

The aqueous solubility of Deferiprone is pH-dependent. It is highly soluble in water over a pH range of 1.0 to 7.5.[2] The maximum water solubility has been reported to be between 16–18 g/L at 24°C.[1]

Solubility in Biological Buffers

The solubility of Deferiprone has been evaluated in various buffers commonly used in biological research. The data presented below is crucial for preparing solutions for cell culture, enzymatic assays, and other in vitro experiments.

Table 1: Solubility of Deferiprone in Biological Buffers

| Buffer System (Concentration) | pH | Temperature (°C) | Solubility (mg/mL) |

| Water | 5.7 | Not Specified | 14.3 |

| 0.01N HCl | 2.0 | Not Specified | 16.0 |

| 0.1N HCl | 1.1 | Not Specified | >16.0 |

| 0.05M Phosphate Buffer | 4.5 | Not Specified | 14.6 |

| 0.05M Phosphate Buffer | 6.0 | Not Specified | 13.9 |

| 0.05M Phosphate Buffer | 6.8 | Not Specified | 13.4 |

| 0.05M Phosphate Buffer | 7.2 | Not Specified | 13.8 |

| 0.05M Phosphate Buffer | 7.5 | Not Specified | 13.3 |

Data sourced from FERRIPROX Product Monograph.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Buffer Solutions: Prepare a series of biological buffers (e.g., Phosphate Buffered Saline (PBS), Tris-HCl, Citrate) at the desired pH values.

-

Addition of Excess Compound: Add an excess amount of Deferiprone powder to a known volume of each buffer solution in a sealed container (e.g., glass vial). The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Equilibration: Agitate the samples at a constant temperature for a defined period (typically 24-72 hours) to ensure equilibrium is reached. A shaker water bath is commonly used for this purpose.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable solvent (e.g., the respective buffer) to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of Deferiprone in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Workflow for Solubility Determination using the Shake-Flask Method.

Stability of Deferiprone

Deferiprone is generally a stable compound, particularly in its solid form.[2] However, its stability in solution can be influenced by factors such as pH, temperature, and the presence of light and oxidizing agents. Stability-indicating analytical methods, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), are essential for accurately assessing the degradation of Deferiprone.[3]

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods. These studies expose the drug to stress conditions that are more severe than accelerated stability testing conditions.

Table 2: Summary of Forced Degradation Studies of Deferiprone

| Stress Condition | Reagents and Conditions | Observation |

| Acidic Hydrolysis | 1N HCl, reflux for 1 hour | No significant degradation observed.[3] |

| Alkaline Hydrolysis | 1N NaOH, heated at 100°C for 1 hour | No significant degradation observed.[3] |

| Oxidative Degradation | 3% H₂O₂, reflux at 100°C for 1 hour | No significant degradation observed.[3] |

| Thermal Degradation | Dry heat, 10 days | No significant degradation observed.[3] |

| Photolytic Degradation | UV light (200 Watt hours/sq. m), 72 hours | No significant degradation observed.[3] |

The results from these studies indicate that Deferiprone is a very stable molecule under these stress conditions.

Experimental Protocol for Stability Testing (RP-HPLC Method)

A validated stability-indicating RP-HPLC method is the gold standard for assessing the stability of Deferiprone and separating it from any potential degradation products.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of Deferiprone in a suitable solvent (e.g., mobile phase).

-

Preparation of Stability Samples: Dilute the stock solution with the desired biological buffers (e.g., PBS, Tris, Citrate) to a known concentration.

-

Storage Conditions: Store the stability samples under various conditions of temperature (e.g., 4°C, 25°C, 40°C) and light (e.g., protected from light, exposed to light).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and longer for long-term studies), withdraw an aliquot from each sample.

-

HPLC Analysis:

-

Chromatographic Conditions:

-

Column: Inertsil ODS C18 (250 x 4.6mm, 5µm) or equivalent.[3]

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 60 volumes of mixed phosphate buffer pH 3.0) and an organic modifier (e.g., 40 volumes of methanol).[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: PDA detector at 280 nm.[3]

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the samples into the HPLC system and record the chromatograms.

-

-

Data Analysis:

-

Calculate the percentage of Deferiprone remaining at each time point relative to the initial concentration (time zero).

-

Monitor for the appearance of any new peaks, which would indicate degradation products.

-

The peak purity of the Deferiprone peak should be assessed to ensure it is not co-eluting with any degradants.

-

Workflow for Stability Testing of Deferiprone using RP-HPLC.

Signaling Pathways and Logical Relationships

The solubility and stability of Deferiprone are governed by its chemical structure and the properties of the surrounding medium, particularly pH.

pH-Dependent Ionization and Solubility

Deferiprone is a weak acid with a pKa of approximately 3.7. This means that at pH values below its pKa, it will exist predominantly in its neutral, protonated form. As the pH increases above the pKa, the hydroxyl group will deprotonate, leading to the formation of the anionic species. The high solubility of Deferiprone across a wide pH range suggests that both the neutral and ionized forms are readily soluble in aqueous media.

Relationship between pH, Ionization State, and Solubility of Deferiprone.

Conclusion

This compound (Deferiprone) is a highly soluble and stable molecule in aqueous solutions across a physiologically relevant pH range. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals working with this compound. The high stability observed in forced degradation studies suggests that Deferiprone is robust under a variety of experimental conditions. For optimal results, it is recommended to use validated analytical methods, such as the RP-HPLC method detailed in this guide, to confirm the concentration and integrity of Deferiprone solutions in your specific biological buffer systems.

References

- 1. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jipbs.com [jipbs.com]

Deferiprone Analogues: A Deep Dive into Structure-Activity Relationships for Enhanced Iron Chelation Therapy

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of deferiprone analogues, offering researchers, scientists, and drug development professionals a detailed resource to advance the design of next-generation iron chelators. Deferiprone, an orally active iron chelator, has been a cornerstone in the management of transfusional iron overload. However, the quest for analogues with improved efficacy, safety profiles, and specific targeting capabilities remains a critical area of research. This document synthesizes key findings on how structural modifications to the deferiprone scaffold influence its iron chelating efficiency, pharmacokinetics, and biological activity.

Core Principles of Deferiprone's Iron Chelation